3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride
Overview
Description
3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride, also known as DMIP, is a chemical compound with a molecular formula of C8H15ClN2O . It has a molecular weight of 190.67 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O.ClH/c1-6-8(4-3-5-9)7(2)11-10-6;/h3-5,9H2,1-2H3;1H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 190.67 . It is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Generation of Structurally Diverse Libraries
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound structurally similar to 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride, is used to generate diverse compound libraries. It's involved in alkylation and ring closure reactions to produce a variety of compounds, such as dithiocarbamates, thioethers, and more (Roman, 2013).
Novel Compound Synthesis
In synthesizing novel compounds, 3,5-dimethylisoxazol-4-amine, which shares a core structure with the subject chemical, is utilized. An example is the synthesis of tetrahydrobenzo[g][1,3,5]oxadiazocine-4-thiones from this compound (Rajanarendar, Reddy, & Srinivas, 2008).
Alkylation Reactions
3,5-Dimethylisoxazole, a related isoxazole, is used in alkylation reactions to produce isoxazoles with various alkyl groups. These reactions are foundational in synthesizing more complex isoxazole-based compounds (Kashima, Tobe, Sugiyama, & Yamamoto, 1973).
Functional Modification of Hydrogels
Amine compounds, including those structurally related to this compound, are used to modify poly vinyl alcohol/acrylic acid hydrogels. These modifications enhance the thermal stability and biological activity of the hydrogels (Aly & El-Mohdy, 2015).
Facile Synthesis of Ligands
The facile synthesis of flexible ligands, such as bis(pyrazol-1-yl)alkane, involves reactions with isoxazole compounds. These ligands are important in various chemical syntheses and applications (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).
Ligation of Amines to Hyaluronan
The use of certain amines in ligation reactions with hyaluronan demonstrates the versatility of these compounds in biochemical applications. These reactions are significant for synthesizing derivatives for biomedical use (D’Este, Eglin, & Alini, 2014).
Synthesis of Novel Mannich Base Derivatives
N,N-Dimethylamino-based compounds are used in synthesizing novel Mannich base derivatives. These compounds exhibit potential anti-diabetic and anti-inflammatory activities (Gopi & Dhanaraju, 2018).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques utilize amines, including compounds similar to this compound, for creating diverse chemical libraries. This method is efficient and versatile (Tan, Lim, & Dolzhenko, 2017).
Antibacterial Activities of Novel Compounds
Studies on novel heterocyclic compounds containing elements similar to this compound reveal their antibacterial properties, contributing to pharmaceutical research (Mehta, 2016).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapors/spray should be avoided .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6-8(4-3-5-9)7(2)11-10-6;/h3-5,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFWIBGXVDWVQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185449-91-5 | |
Record name | 3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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